molecular formula C24H23N3O5S2 B11438338 Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B11438338
M. Wt: 497.6 g/mol
InChI Key: BQAFJRXIESOAQP-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is then functionalized with various substituents. Key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the ethyl ester group: This is typically done through esterification reactions.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows for the study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may mimic natural substrates or inhibitors, allowing it to modulate biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    4-Methoxyphenyl derivatives: Compounds with this substituent may exhibit similar pharmacological properties.

Uniqueness

ETHYL 4-(2-{[3-(4-METHOXYPHENYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O5S2

Molecular Weight

497.6 g/mol

IUPAC Name

ethyl 4-[[2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H23N3O5S2/c1-3-32-23(30)15-4-6-16(7-5-15)25-20(28)14-34-24-26-19-12-13-33-21(19)22(29)27(24)17-8-10-18(31-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,25,28)

InChI Key

BQAFJRXIESOAQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3

Origin of Product

United States

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